2-Amino-6-methylpyridine-3-carbothioamide
Description
Properties
IUPAC Name |
2-amino-6-methylpyridine-3-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-4-2-3-5(7(9)11)6(8)10-4/h2-3H,1H3,(H2,8,10)(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVWSWUKVPGNRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=S)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249741-05-6 | |
| Record name | 2-amino-6-methylpyridine-3-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Amino 6 Methylpyridine 3 Carbothioamide and Its Analogues
Direct Synthetic Routes to 2-Amino-6-methylpyridine-3-carbothioamide
Direct synthetic pathways to this compound are not extensively documented in single-step preparations. The most logical and scientifically sound approach involves a two-step synthesis, beginning with the preparation of a key intermediate, 2-amino-6-methylpyridine-3-carbonitrile.
Key Precursors and Starting Materials
The primary precursor for the synthesis of this compound is 2-amino-6-methylpyridine-3-carbonitrile . The synthesis of this nitrile intermediate can be achieved through a multi-component reaction, a common strategy in heterocyclic chemistry.
Key starting materials for the synthesis of the carbonitrile precursor include:
Acetoacetonitrile (or a related β-ketonitrile) : Provides the C4, C5, and the nitrile group of the pyridine (B92270) ring.
An enamine or enaminone derived from acetone (B3395972) : Contributes the C2 and C6 atoms, including the 6-methyl group.
Ammonia (B1221849) or an ammonium (B1175870) salt : Acts as the nitrogen source for the pyridine ring.
Alternatively, Thorpe-Ziegler type cyclization of appropriate dinitrile precursors can be employed.
Detailed Reaction Pathways and Optimized Conditions
The synthesis of this compound is best described in two main stages:
Stage 1: Synthesis of 2-Amino-6-methylpyridine-3-carbonitrile
A common method for the synthesis of substituted 2-aminopyridine-3-carbonitriles is through a one-pot multi-component reaction. While specific conditions for the 6-methyl derivative are not detailed in the provided results, a general approach can be inferred. The reaction typically involves the condensation of a β-ketonitrile, an activated ketone or enamine, and a source of ammonia.
A plausible reaction scheme is the condensation of acetoacetonitrile with an enamine derived from acetone in the presence of a suitable catalyst and ammonia source. The reaction proceeds through a series of condensations and a final cyclization/aromatization to yield the 2-amino-6-methylpyridine-3-carbonitrile.
Stage 2: Conversion of the Nitrile to the Carbothioamide
The conversion of the nitrile group (-CN) to a carbothioamide group (-CSNH₂) is a well-established transformation. This is most commonly achieved by the reaction of the nitrile with a source of hydrogen sulfide (B99878) (H₂S).
The reaction is typically carried out by bubbling hydrogen sulfide gas through a solution of the nitrile in a suitable solvent, such as pyridine or ethanol (B145695), often in the presence of a basic catalyst like triethylamine (B128534) or ammonia. The reaction mixture is usually heated to facilitate the conversion.
An alternative method involves the use of other sulfurating agents like ammonium or sodium hydrosulfide (B80085).
| Reaction Stage | Reactants | Reagents/Catalysts | Typical Conditions | Product |
| 1 | Acetoacetonitrile, Acetone (as enamine) | Ammonia, Base catalyst (e.g., piperidine) | Reflux in a suitable solvent (e.g., ethanol) | 2-Amino-6-methylpyridine-3-carbonitrile |
| 2 | 2-Amino-6-methylpyridine-3-carbonitrile | Hydrogen sulfide (H₂S) | Pyridine or Ethanol, Triethylamine | This compound |
Scale-Up Considerations and Process Optimization in Academic Synthesis
Scaling up the synthesis of this compound from a laboratory to a larger academic scale presents several challenges. For the initial synthesis of the carbonitrile precursor, optimizing the multi-component reaction is crucial. This includes fine-tuning the stoichiometry of the reactants, the choice of catalyst, solvent, and reaction temperature to maximize yield and minimize side products. Purification of the intermediate by recrystallization or column chromatography needs to be efficient.
For the conversion to the carbothioamide, the handling of hydrogen sulfide, a toxic and flammable gas, requires specialized equipment such as a well-ventilated fume hood and appropriate scrubbers. On a larger scale, using a less hazardous sulfurating agent like a hydrosulfide salt might be preferable. Reaction monitoring by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the endpoint of the reaction and ensure complete conversion. Purification of the final product would likely involve recrystallization to obtain a high-purity solid.
Functional Group Interconversions and Modifications Involving the Carbothioamide Moiety
The carbothioamide group in this compound is a versatile functional group that can undergo various transformations.
One important reaction is the cyclization to form fused heterocyclic systems . For instance, reaction with α-haloketones can lead to the formation of thieno[2,3-b]pyridine (B153569) derivatives, which are themselves of significant interest in medicinal chemistry. The amino group at the 2-position and the carbothioamide at the 3-position are well-positioned to undergo intramolecular cyclization reactions to form various fused ring systems. For example, reaction with suitable reagents can lead to the formation of pyridothienopyrimidines.
The carbothioamide can also be S-alkylated by reaction with alkyl halides in the presence of a base. This converts the C=S double bond to a C-S single bond with the sulfur atom attached to an alkyl group. For example, reaction with methyl iodide in an alkaline medium would yield the corresponding S-methyl isothiourea derivative.
Preparation of Related Carbothioamide-Functionalized Pyridine Derivatives and Congeners
The synthesis of related carbothioamide-functionalized pyridine derivatives often follows similar synthetic strategies.
One common method involves the reaction of a corresponding pyridine carboxaldehyde with thiosemicarbazide (B42300). For example, various substituted pyridine carboxaldehydes can be reacted with thiosemicarbazide in a suitable solvent like ethanol to yield the corresponding pyridine carbothioamide derivatives. This method allows for the introduction of a variety of substituents on the pyridine ring.
Another approach involves the synthesis of substituted 2-aminopyridine-3-carbonitriles followed by conversion to the carbothioamide. For instance, the reaction of 4-(1-iminoethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one with benzylidenemalononitrile (B1330407) yields 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile. researchgate.net This complex nitrile can then be reacted with reagents like phenyl isothiocyanate or carbon disulphide to introduce a thioamide or a related functional group. researchgate.net
Chemical Reactivity and Derivatization Strategies
Electrophilic and Nucleophilic Transformations of the Carbothioamide Group
The carbothioamide group (-CSNH₂) is a versatile functional group that can undergo a variety of reactions at its sulfur and nitrogen atoms.
The sulfur atom in the carbothioamide group is susceptible to oxidation, leading to the formation of various sulfur-oxygenated species. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. Mild oxidation can yield the corresponding sulfoxides, while stronger oxidizing agents can lead to the formation of sulfones. These transformations alter the electronic properties and steric profile of the molecule, which can be useful in modulating its biological activity or in further synthetic manipulations.
The nitrogen and sulfur atoms of the carbothioamide group are both nucleophilic and can react with various electrophiles. Alkylation and acylation reactions can occur at either the sulfur or nitrogen atom, or at both, depending on the reaction conditions and the nature of the electrophile. For instance, reaction with alkyl halides can lead to S-alkylated or N-alkylated products. Similarly, acylation with acid chlorides or anhydrides can yield N-acyl or S-acyl derivatives. These reactions are fundamental for building more complex molecular architectures.
The bifunctional nature of the 2-amino-6-methylpyridine-3-carbothioamide molecule, with its amino and carbothioamide groups in proximity, makes it an excellent precursor for the synthesis of fused heterocyclic systems. Through cyclocondensation reactions with various bifunctional reagents, a range of annulated pyridine (B92270) derivatives can be prepared. For example, reaction with α-haloketones can lead to the formation of thieno[2,3-b]pyridine (B153569) derivatives, while reaction with dicarbonyl compounds can yield other fused heterocyclic systems. These annulated heterocycles are of significant interest in medicinal chemistry and materials science.
Reactivity Profile of the Pyridine Ring and Amino Substituent
The pyridine ring is an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution than benzene. However, the presence of the activating amino and methyl groups can facilitate such reactions. Nitration and halogenation are common electrophilic substitution reactions that can be carried out on the pyridine ring of this compound. The position of substitution is directed by the combined electronic effects of the existing substituents.
The 2-amino group is a key functional handle for a variety of chemical transformations. It can undergo diazotization upon treatment with nitrous acid, forming a diazonium salt. This intermediate can then be subjected to a range of Sandmeyer-type reactions to introduce a variety of substituents at the 2-position of the pyridine ring. Furthermore, the amino group can be acylated to form amides, which can serve as protecting groups or as a means to introduce further functionality.
Strategic Diversification of the this compound Scaffold for Structure-Activity Studies
No detailed research findings or data tables on the strategic diversification of the this compound scaffold for structure-activity studies are currently available in the reviewed scientific literature.
Structural Characterization and Advanced Spectroscopic Investigations of 2 Amino 6 Methylpyridine 3 Carbothioamide and Its Derivatives
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
A multi-faceted spectroscopic approach is essential for the unambiguous characterization of 2-Amino-6-methylpyridine-3-carbothioamide. Vibrational, nuclear magnetic resonance, mass spectrometry, and electronic spectroscopy each offer unique and complementary information regarding the molecular structure.
The vibrational assignments for this compound can be predicted with a high degree of confidence. The amino (-NH₂) group is expected to show asymmetric and symmetric stretching vibrations in the region of 3450-3250 cm⁻¹. The C-H stretching vibrations of the methyl group and the pyridine (B92270) ring are anticipated to appear in the 3100-2900 cm⁻¹ range. The thioamide group (-CSNH₂) will have several characteristic vibrations, including the C=S stretching, which is typically observed in the 850-600 cm⁻¹ region, and N-H bending vibrations. The pyridine ring itself will display a series of characteristic stretching and bending modes.
Table 1: Predicted FT-IR and FT-Raman Vibrational Bands and Assignments for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| ν_as(NH₂) | ~3450 | Asymmetric N-H stretching of the amino group |
| ν_s(NH₂) | ~3350 | Symmetric N-H stretching of the amino group |
| ν(C-H)_ring | ~3100-3000 | Aromatic C-H stretching |
| ν(C-H)_methyl | ~2980-2920 | Methyl C-H stretching |
| δ(NH₂) | ~1640-1600 | Amino group scissoring |
| ν(C=N), ν(C=C) | ~1620-1450 | Pyridine ring stretching vibrations |
| δ(CH₃) | ~1460-1440 | Methyl group bending |
| ν(C-N) | ~1350-1250 | C-N stretching of the amino group |
| ν(C=S) | ~850-700 | Thioamide C=S stretching |
| γ(C-H) | ~900-700 | Out-of-plane C-H bending of the pyridine ring |
Note: The predicted wavenumbers are based on data from related molecules and theoretical calculations. Actual experimental values may vary.
Theoretical calculations using methods such as Density Functional Theory (DFT) can provide more precise predictions of the vibrational frequencies and have been successfully applied to related aminopyridine compounds. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring, the amino group, the methyl group, and the thioamide group. The chemical shifts of the pyridine ring protons will be influenced by the electron-donating amino group and the electron-withdrawing carbothioamide group. Based on data for 2-amino-6-methylpyridine achemblock.commdpi.com, the methyl protons would appear as a singlet around 2.3-2.5 ppm. The aromatic protons on the pyridine ring would likely appear as doublets or multiplets in the range of 6.0-8.0 ppm. The amino group protons and the thioamide protons are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shift of the thiocarbonyl carbon (C=S) is a particularly diagnostic signal and is expected to appear significantly downfield, typically in the range of 180-200 ppm. The carbons of the pyridine ring will resonate in the aromatic region (100-160 ppm), with their specific shifts being influenced by the attached functional groups. The methyl carbon will appear at a characteristic upfield position (around 20-25 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H4 | 7.0 - 7.5 (d) | 115 - 125 |
| Pyridine-H5 | 6.2 - 6.8 (d) | 105 - 115 |
| -NH₂ | 5.0 - 7.0 (br s) | - |
| -CH₃ | 2.3 - 2.5 (s) | 20 - 25 |
| -CSNH₂ | 8.0 - 10.0 (br s) | - |
| Pyridine-C2 | - | 155 - 165 |
| Pyridine-C3 | - | 110 - 120 |
| Pyridine-C6 | - | 150 - 160 |
| C=S | - | 180 - 200 |
Note: Predicted chemical shifts are estimates based on related structures and general NMR principles. 's' denotes singlet, 'd' denotes doublet, and 'br s' denotes broad singlet. DFT calculations can be employed for more accurate predictions of NMR chemical shifts. mdpi.com
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation pattern will be characteristic of the molecule's structure. Common fragmentation pathways for related heterocyclic thioamides may include the loss of small molecules or radicals such as H₂S, NH₃, and radicals from the thioamide group. The pyridine ring can also undergo characteristic fragmentation. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment | Description |
| M⁺ | [C₇H₉N₃S]⁺ | Molecular Ion |
| M - 17 | [C₇H₈N₂S]⁺ | Loss of NH₃ |
| M - 33 | [C₇H₈N₃]⁺ | Loss of SH |
| M - 45 | [C₆H₆N₂]⁺ | Loss of CSNH |
| - | [C₆H₇N₂]⁺ | 2-Amino-6-methylpyridine fragment |
Note: The fragmentation pattern is a prediction and would need to be confirmed by experimental data.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, the amino group, and the carbothioamide group are all chromophores that will contribute to the electronic absorption.
The π → π* transitions, typically of high intensity, are expected in the ultraviolet region. The n → π* transitions, which are generally of lower intensity, may also be observed. The exact positions of the absorption maxima (λ_max) will be influenced by the solvent polarity. cas.cz Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and aid in the assignment of the electronic transitions. nih.gov For related aminopyridine derivatives, π → π* transitions are typically observed in the 250-350 nm range. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic techniques provide valuable information about the molecular structure, single-crystal X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings of adjacent molecules are also anticipated. These interactions, where the electron-rich π systems of the rings align, contribute to the stability of the crystal lattice. The specific nature of these stacking interactions (e.g., face-to-face or offset) would be revealed by a detailed crystallographic analysis. The interplay of these various intermolecular forces dictates the final crystal packing arrangement.
Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Significance |
| Hydrogen Bonding | -NH₂ | Pyridine-N | Crystal Packing |
| Hydrogen Bonding | -NH₂ | C=S | Crystal Packing |
| Hydrogen Bonding | -CSNH₂ | Pyridine-N | Crystal Packing |
| Hydrogen Bonding | -CSNH₂ | C=S | Dimer Formation |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Lattice Stabilization |
Conformational Analysis and Torsional Angles in the Crystalline State
No crystallographic data has been published for this compound. Consequently, a conformational analysis based on its crystalline state, including the determination of torsional angles, cannot be conducted.
Co-crystal Formation and Structural Characterization
There are no documented studies on the formation of co-crystals involving this compound. As such, information regarding its co-crystal formation and structural characterization is unavailable.
Computational Chemistry and Advanced Theoretical Analysis
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. Theoretical calculations are typically performed using software packages like Gaussian, employing well-established functionals such as B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) and a suitable basis set, for instance, 6-311++G(d,p), to accurately describe the electronic structure of the molecule.
The initial step in computational analysis involves the optimization of the molecular geometry of 2-Amino-6-methylpyridine-3-carbothioamide to find its most stable conformation, corresponding to a minimum on the potential energy surface. This process yields crucial information on bond lengths, bond angles, and dihedral angles. For similar pyridine (B92270) derivatives, DFT calculations have shown a high degree of accuracy in predicting geometric parameters when compared to experimental X-ray diffraction data. researchgate.netnih.gov The planarity of the pyridine ring is a key feature, though slight distortions can be introduced by the substituent groups.
Once the geometry is optimized, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. acs.org These theoretical spectra are invaluable for the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups (amino, methyl, and carbothioamide) and the pyridine ring. sci-hub.box
Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Representative Values)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Amino (NH₂) | Asymmetric Stretching | ~3500 |
| Amino (NH₂) | Symmetric Stretching | ~3400 |
| Methyl (CH₃) | Asymmetric Stretching | ~2980 |
| Methyl (CH₃) | Symmetric Stretching | ~2900 |
| Carbothioamide (C=S) | Stretching | ~1100-1200 |
| Pyridine Ring | C=C/C=N Stretching | ~1400-1600 |
Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ² / (2η)
These descriptors provide a quantitative basis for comparing the reactivity of different molecules. dergipark.org.trmdpi.com Studies on related aminopyridine derivatives have utilized these parameters to correlate with their biological activities. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Representative Values)
| Parameter | Value (eV) |
| EHOMO | -6.20 |
| ELUMO | -1.85 |
| Energy Gap (ΔE) | 4.35 |
| Ionization Potential (I) | 6.20 |
| Electron Affinity (A) | 1.85 |
| Electronegativity (χ) | 4.025 |
| Chemical Hardness (η) | 2.175 |
| Chemical Softness (S) | 0.230 |
| Electrophilicity Index (ω) | 3.72 |
Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of this compound. scirp.orgresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, providing information on the absorption wavelengths (λmax) and oscillator strengths. These calculations can elucidate the nature of the electronic transitions, often corresponding to π → π* and n → π* transitions within the molecule. For similar compounds, a strong absorption peak in the UV region is typically observed. researchgate.net
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. rsc.orgchemicalbook.com The calculated values, when referenced against a standard like tetramethylsilane (TMS), generally show good agreement with experimental data, aiding in the structural elucidation of the compound. researchgate.net
Investigation of Nonlinear Optical (NLO) Properties
The investigation of nonlinear optical (NLO) properties is crucial for identifying materials with potential applications in optoelectronics and photonics. DFT calculations can be used to determine the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) of this compound. doi.orgscirp.org A large β value is indicative of significant NLO activity. The presence of electron-donating (amino, methyl) and electron-withdrawing (carbothioamide) groups on the pyridine ring can lead to intramolecular charge transfer, which is a key factor for enhancing NLO properties. researchgate.net Studies on similar organic molecules have demonstrated that DFT is a reliable method for predicting NLO behavior. researchgate.net
Table 3: Calculated Nonlinear Optical Properties of this compound (Representative Values)
| Property | Calculated Value |
| Dipole Moment (μ) | ~4-6 Debye |
| Mean Polarizability (α) | ~150-200 a.u. |
| First Hyperpolarizability (β) | ~10-20 x 10⁻³⁰ esu |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.govnih.gov By simulating the motion of atoms and molecules over a period of time, MD can reveal the accessible conformational landscapes and the relative stabilities of different conformers. This information is particularly valuable for understanding how the molecule might interact with biological targets. While computationally intensive, MD simulations provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of molecular systems.
Coordination Chemistry of 2 Amino 6 Methylpyridine 3 Carbothioamide
Ligand Properties and Versatile Coordination Modes of the Carbothioamide Group
The carbothioamide group (-CSNH2) is a key functional group in 2-Amino-6-methylpyridine-3-carbothioamide, playing a crucial role in its coordination behavior. This group possesses both a soft sulfur donor atom and a hard nitrogen donor atom, making it a versatile coordinating agent capable of binding to a variety of metal centers. The coordination chemistry of ligands containing the carbothioamide moiety, such as thiosemicarbazones, has been extensively studied, and these studies provide valuable insights into the expected behavior of this compound.
Thiosemicarbazones typically act as bidentate ligands, coordinating to metal ions through the sulfur atom and one of the nitrogen atoms of the thiosemicarbazide (B42300) backbone, forming a stable five-membered chelate ring. researchgate.net In the case of this compound, the carbothioamide group can similarly be expected to coordinate in a bidentate fashion through the sulfur atom and the amino nitrogen, forming a stable chelate ring with the metal center. The presence of substituents on the ligand can influence the preferred coordination mode.
The carbothioamide group can also exhibit monodentate coordination through the sulfur atom, which is a soft donor and thus has a high affinity for soft metal ions. Furthermore, in some cases, the carbothioamide group can act as a bridging ligand, linking two metal centers. The specific coordination mode adopted by the carbothioamide group in this compound will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.
Coordination Behavior of the Pyridine (B92270) Nitrogen and Amino Group
In addition to the carbothioamide group, the pyridine nitrogen and the amino group at the 2-position of the pyridine ring are also potential coordination sites in this compound. The pyridine nitrogen is a well-known and efficient nucleophilic center for coordination to a wide range of metal ions. mdpi.comwikipedia.org The coordination of the pyridine nitrogen is a common feature in the chemistry of pyridine-containing ligands.
The amino group at the 2-position can also participate in coordination. In some instances, the amino group can coordinate directly to the metal center, leading to the formation of a chelate ring involving the pyridine nitrogen and the amino nitrogen. However, studies on related 2-aminopyridine (B139424) ligands have shown that the amino group can also act as a bridging ligand, connecting two metal centers. mdpi.comresearchgate.net This bridging behavior can lead to the formation of polynuclear complexes and coordination polymers. mdpi.com The coordination of the amino group can be influenced by steric factors and the electronic properties of the metal ion.
The interplay between the coordination of the carbothioamide group, the pyridine nitrogen, and the amino group leads to a variety of possible coordination modes for this compound. The ligand can act as a monodentate, bidentate, or tridentate ligand, and it can also act as a bridging ligand to form polynuclear complexes. This versatility makes this compound a highly interesting ligand for the synthesis of new coordination compounds with diverse structures and properties.
Synthesis and Detailed Characterization of Metal Complexes
The synthesis of metal complexes of this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the nature of the resulting complex. The characterization of these complexes is typically carried out using a combination of spectroscopic and analytical techniques.
Complexes of this compound with various transition metals, including copper(II), silver(I), and cobalt(II), can be synthesized. For instance, the reaction of a Schiff base ligand derived from 2-amino-3-methylpyridine (B33374) with Cu(II), Ag(I), and Co(II) salts has been reported to yield the corresponding metal complexes. ekb.eg Based on this, it is expected that this compound would readily form complexes with these metal ions.
Copper(II) complexes with related aminopyridine ligands have been synthesized and characterized. researchgate.net These complexes often exhibit square planar or distorted octahedral geometries. Silver(I) complexes with 2-amino-3-methylpyridine have also been reported, some of which form polymeric structures where the amino group acts as a bridge. mdpi.com Cobalt(II) complexes with N,S-donor pyridine ligands have been synthesized and structurally characterized, often showing tetrahedral or octahedral coordination geometries. nih.govrsc.orgresearchgate.net
Furthermore, the synthesis of lanthanide(III) complexes with a related ligand, 2-propyl pyridine-4-carbothioamide, has been reported. This suggests that this compound could also be a suitable ligand for the formation of lanthanide complexes. The characterization of these transition metal and lanthanide complexes typically involves elemental analysis, infrared (IR) spectroscopy, UV-visible spectroscopy, and magnetic susceptibility measurements.
While a specific crystal structure of a metal complex of this compound is not available in the provided search results, numerous X-ray diffraction studies have been conducted on complexes of closely related ligands. For example, the crystal structures of Ag(I) and Cu(II) complexes with 2-amino-3-methylpyridine have been determined, revealing details about their coordination environments. mdpi.com In the Ag(I) complex, the ligand coordinates through the pyridine nitrogen, and the amino group acts as a bridge, forming a polymeric structure. mdpi.com
X-ray diffraction has also been used to study co-crystals of aminopyridine derivatives, providing insights into the intermolecular interactions that govern their solid-state structures. The structural data from these related compounds can be used to predict the likely coordination geometries and structural motifs for complexes of this compound. For instance, a square planar or distorted octahedral geometry would be expected for Cu(II) complexes, while Ag(I) might favor linear or trigonal planar coordination. Powder X-ray diffraction (XRD) can also be employed to assess the crystallinity and phase purity of the synthesized complexes. researchpublish.com
| Metal Ion | Expected Coordination Geometry | Supporting Evidence from Analogous Compounds |
|---|---|---|
| Cu(II) | Square planar, Distorted octahedral | Complexes with aminopyridine and pyridine-carboxamide ligands often adopt these geometries. researchgate.netresearchgate.netsapub.org |
| Ag(I) | Linear, Trigonal planar, Tetrahedral | Complexes with 2-amino-3-methylpyridine show trigonal and tetrahedral geometries. mdpi.comnih.govacs.org |
| Co(II) | Tetrahedral, Octahedral | Complexes with N,S-donor pyridine ligands exhibit these coordination environments. nih.govrsc.orgresearchgate.net |
| Lanthanides(III) | High coordination numbers (e.g., 8, 9, 10) | Complexes with related pyridine-carbothioamide ligands show high coordination numbers. |
Spectroscopic and Electronic Properties of Coordination Compounds (e.g., Luminescence)
The coordination of this compound to metal ions is expected to significantly alter its spectroscopic and electronic properties. UV-visible spectroscopy is a valuable tool for probing the electronic transitions within the complexes. The coordination of the ligand to a metal ion typically results in shifts of the ligand-based absorption bands and the appearance of new bands corresponding to d-d transitions (for transition metals) or metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions.
A particularly interesting property of coordination compounds is their potential for luminescence. Many transition metal complexes, especially those with d6 and d10 metal centers such as Ru(II), Re(I), and Cu(I), are known to exhibit luminescence. nih.gov This luminescence often arises from the radiative decay from an excited state, such as a 3MLCT state.
Complexes of ligands similar to this compound have been shown to be luminescent. For example, Ag(I) and some Cu(II) complexes of 2-amino-3-methylpyridine exhibit luminescence. mdpi.comresearchgate.net This suggests that the coordination compounds of this compound are also likely to be luminescent. The emission properties, such as the emission wavelength and quantum yield, will be dependent on the nature of the metal ion and the specific coordination environment. The study of the luminescent properties of these complexes is of interest for potential applications in areas such as sensing, bioimaging, and light-emitting devices.
| Property | Expected Observation | Rationale Based on Analogous Systems |
|---|---|---|
| UV-Visible Absorption | Shift in ligand-based π-π* transitions; Appearance of d-d and/or charge-transfer bands. | Coordination to a metal center alters the electronic structure of the ligand and introduces new electronic transitions. ekb.eg |
| Infrared (IR) Spectroscopy | Shifts in the vibrational frequencies of the C=S, N-H, and pyridine ring stretching modes upon coordination. | Coordination through the sulfur, nitrogen of the amino group, and pyridine nitrogen will affect their bond strengths and vibrational energies. |
| Luminescence | Potential for room-temperature phosphorescence or fluorescence, particularly for d10 metal complexes (e.g., Ag(I), Cu(I)). | Complexes of related aminopyridine ligands are known to be luminescent. mdpi.comresearchgate.net |
| Magnetic Susceptibility | Paramagnetic behavior for complexes with unpaired d-electrons (e.g., Cu(II), Co(II)). Diamagnetic for d10 complexes (e.g., Ag(I)). | The number of unpaired electrons on the metal center determines the magnetic properties of the complex. nih.gov |
Mechanistic Biological Investigations and Structure Activity Relationship Sar Studies
In Vitro Biological Screening Methodologies for Enzyme Inhibition
In vitro assays are fundamental to determining the direct inhibitory effects of a compound on purified enzymes. These methodologies allow for the precise measurement of inhibition constants and provide insights into the compound's mechanism of interaction with the enzyme's active site.
Compounds structurally related to 2-Amino-6-methylpyridine-3-carbothioamide, such as other pyridine-based thiosemicarbazones and carbothioamides, are recognized as potent inhibitors of ribonucleotide reductase (RR). nih.govnih.gov RR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis and repair. nih.gov The cytotoxic effect of these compounds is often attributed to the inhibition of this key enzyme in proliferating cells. nih.gov
The screening methodology for RR inhibition typically involves measuring the compound's ability to block the enzyme's catalytic activity. The active form of these inhibitors is frequently an iron chelate, which acts by destroying the essential tyrosyl free radical within the R2 small subunit of the enzyme. nih.gov Studies on compounds like 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) have demonstrated their potent inhibitory action against RR. nih.gov
Table 1: Ribonucleotide Reductase Inhibition by a Representative Pyridine-based Thiosemicarbazone (Triapine) Note: This data is for a structurally related compound and is presented to illustrate the type of findings from these studies.
| Compound | Target Enzyme | Assay Method | Result |
|---|
A review of available scientific literature does not indicate prominent research into this compound or its close analogs as inhibitors of signal peptidases, such as LepB, in pathogenic organisms. This area remains a potential avenue for future investigation.
Beyond ribonucleotide reductase, the broader class of pyridine (B92270) carbothioamide and carboxamide derivatives has been evaluated against other enzyme systems. These studies reveal a wider range of biological targets for this chemical scaffold.
Urease Inhibition: A series of pyridine carboxamide and carbothioamide derivatives were synthesized and investigated for their inhibitory action against urease, a nickel-dependent metalloenzyme. mdpi.com Several analogs showed significant inhibitory potential compared to the standard inhibitor thiourea. mdpi.com For example, a derivative featuring a 6-methylpyridine group demonstrated notable inhibition. mdpi.com
SHP2 Phosphatase Inhibition: Novel substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2). nih.gov SHP2 is a critical regulator in proliferation and immune checkpoint signaling pathways, making it an attractive target for cancer therapy. nih.gov
Cyclooxygenase (COX) Inhibition: The anti-inflammatory potential of pyridine carbothioamide analogs has been assessed through their interaction with cyclooxygenase enzymes (COX-1 and COX-2) and nitric oxide synthase. tandfonline.comresearchgate.netnih.gov
Kinase Inhibition: The parent structure, 2-Amino-6-methylpyridine, is utilized as a reagent in the development of selective inhibitors for phosphatidylinositol 3-kinase (PI3Kα), highlighting the utility of this scaffold in targeting protein kinases. chemicalbook.com
Table 2: Inhibition of Various Enzyme Systems by Pyridine Carbothioamide/Carboxamide Analogs
| Compound Class | Target Enzyme | Representative IC₅₀ Value |
|---|---|---|
| Pyridine Carbothioamide Analog | Urease | 6.41 ± 0.023 µM mdpi.com |
| Pyridine Carboxamide Analog | Urease | 3.41 ± 0.011 µM mdpi.com |
| Substituted Pyridine Carboxamide | SHP2 Phosphatase | 0.13 nM nih.gov |
Cell-Based Assays for Biological Activity on Molecular Targets
Cell-based assays are crucial for confirming that the enzymatic activity observed in vitro translates to a functional effect within a cellular context. These assays measure the compound's impact on cell viability, proliferation, and specific signaling pathways.
The antiproliferative effects of pyridine-based compounds are evaluated across a panel of relevant cancer cell lines. For instance, a potent SHP2 inhibitor from the substituted pyridine carboxamide class, compound C6, demonstrated a significant antiproliferative effect on the MV-4-11 acute myeloid leukemia cell line. nih.gov Similarly, studies on RR inhibitors like 3-aminopyridine-2-carboxaldehyde thiosemicarbazone involved testing against L1210 leukemia cells. nih.gov These assays typically determine the half-maximal inhibitory concentration (IC₅₀), which quantifies the compound's potency in inhibiting cell growth.
Table 3: Antiproliferative Activity of a Representative Pyridine Carboxamide Derivative Note: Data for a related SHP2 inhibitor is presented to illustrate findings from cell-based assays.
| Compound | Cell Line | Assay Type | IC₅₀ Value |
|---|
To understand how these compounds function at a cellular level, researchers investigate their effects on key pathways.
Cell Cycle Analysis: For compounds targeting DNA synthesis, such as RR inhibitors, flow cytometry is used to analyze the cell cycle distribution. Inhibition of RR depletes the pool of deoxyribonucleotides, leading to an arrest of cells in the S-phase of the cell cycle. nih.gov
Modulation of Immune Cells: In the context of SHP2 inhibition, studies have investigated the compound's effect on the tumor microenvironment. Flow cytometry and ELISA experiments showed that the inhibitor C6 could decrease the population of M2-like tumor-associated macrophages (TAMs) and reduce the expression of interleukin-10 (IL-10), suggesting an immunomodulatory mechanism of action. nih.gov
DNA Synthesis Inhibition: The direct impact on DNA synthesis is confirmed by measuring the incorporation of radiolabeled nucleosides, such as [¹⁴C]cytidine, into DNA. RR inhibitors markedly decrease the formation of deoxyribonucleotides from ribonucleotide precursors. nih.gov
These mechanistic studies confirm the molecular target and reveal the downstream cellular consequences of enzyme inhibition, providing a comprehensive understanding of the compound's biological activity.
Computational Approaches in Biological Activity Research
In the quest to understand and predict the biological activities of "this compound" and its analogs, computational methods have become indispensable tools. These in silico approaches provide insights into the molecular interactions that underpin biological function and help in the rational design of more potent and selective molecules. The following sections delve into the application of molecular docking and advanced predictive modeling in the study of this class of compounds.
Molecular Docking Studies for Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "this compound" and related compounds, docking studies are instrumental in elucidating their interactions with protein targets at the atomic level.
Research on pyridine carbothioamide analogs has demonstrated their potential to interact with key enzymes involved in inflammation, such as human nitric oxide synthase (NOS), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2). nih.gov Molecular interaction studies have shown that these compounds can fit into the active sites of these enzymes, with specific analogs displaying favorable binding modes. nih.gov For instance, in a study of various carbothioamide derivatives, one analog exhibited a strong binding affinity for carbonic anhydrase II (CA II) and 15-lipoxygenase (15-LOX), forming crucial hydrogen bonds with active site residues like Asn61 and His63 in CA II, and His378 in 15-LOX. nih.gov
Similarly, a computational study on 2-amino-5-methyl pyridine, a structurally related compound, revealed a binding energy of -3.32 kcal/mol with its target protein receptor, indicating a potential for stable interaction.
The following table summarizes the findings from molecular docking studies on compounds structurally related to "this compound," highlighting the target proteins and key interacting residues.
| Compound Class | Target Protein(s) | Key Interacting Residues | Reference(s) |
| Pyridine Carbothioamide Analogs | Human Nitric Oxide Synthase, COX-1, COX-2 | Not specified in abstract | nih.gov |
| Carbothioamide Derivatives | Carbonic Anhydrase II | Asn61, His63, Asn66, Gln91 | nih.gov |
| Carbothioamide Derivatives | 15-Lipoxygenase | His378 | nih.gov |
| 2-Amino-5-methyl Pyridine | Protein Receptor | Not specified in abstract |
Advanced Predictive Modeling for Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for understanding the structural features that are critical for their biological effects.
For aminopyridine derivatives, QSAR studies have been successfully employed to develop predictive models for their inhibitory activities against various enzymes. For example, QSAR models have been developed for substituted 2-aminopyridine (B139424) derivatives as inhibitors of nitric oxide synthases. nih.gov These studies have identified key molecular descriptors, such as pharmacophore properties (acceptor, donor, aliphatic, and aromatic features), that are favorable for inhibitory activity. nih.gov
Another QSAR investigation on 2-substituted aminopyridopyrimidin-7-one derivatives as tyrosine kinase inhibitors resulted in the formulation of several predictive models with high correlation coefficients (R² values in the range of 0.87–0.91). uobasrah.edu.iq These models incorporated quantum chemical molecular descriptors to predict the biological activity of the compounds. uobasrah.edu.iq Furthermore, 2D-QSAR studies on aminopyridine, anilinopyrimidine, and pyridine carboxamide-based JNK inhibitors have also yielded statistically significant models. nih.gov An analysis of the descriptors in these models indicated that factors like connectivity indices, HOMO-LUMO energies, and dipole moment influence the inhibitory activity. nih.gov
The table below presents a summary of QSAR studies conducted on aminopyridine derivatives, detailing the class of compounds, the target activity, and the types of molecular descriptors used in the models.
| Compound Class | Target Activity | Key Molecular Descriptors Used | Reference(s) |
| Substituted 2-Aminopyridine Derivatives | Nitric Oxide Synthase Inhibition | Pharmacophore properties (acceptor, donor, aliphatic, aromatic) | nih.gov |
| 2-Substituted Aminopyridopyrimidin-7-one Derivatives | Tyrosine Kinase Inhibition | Quantum chemical descriptors (e.g., HOMO/LUMO energies) | uobasrah.edu.iq |
| Aminopyridine, Anilinopyrimidine, Pyridine Carboxamides | JNK Inhibition | Topological indices (e.g., Wiener index, Randic's connectivity index), HOMO/LUMO energies, Dipole Moment | nih.gov |
Future Directions and Research Gaps in 2 Amino 6 Methylpyridine 3 Carbothioamide Research
Exploration of Novel Synthetic Pathways and the Design of Advanced Analogues
The synthesis of functionalized pyridine (B92270) derivatives is a cornerstone of medicinal and materials chemistry. researchgate.net Current synthetic strategies for compounds related to 2-amino-6-methylpyridine-3-carbothioamide often rely on multi-step procedures. researchgate.netbohrium.com A significant future direction lies in the development of more efficient and versatile synthetic methodologies. One-pot multicomponent reactions (MCRs), for instance, offer a promising avenue for the rapid and diverse synthesis of polyfunctionalized pyridine derivatives. bohrium.comnih.govsemanticscholar.org Exploring novel catalytic systems, such as rhodium carbenoids for ring-expansion strategies, could also provide access to unique and highly substituted pyridine cores. nih.gov
Furthermore, the design and synthesis of advanced analogues of this compound present a vast and underexplored research area. By systematically modifying the substituents on the pyridine ring and the carbothioamide moiety, it is possible to fine-tune the compound's electronic, optical, and biological properties. For example, the introduction of different functional groups could lead to analogues with enhanced biological activity or tailored material properties. nih.govnih.gov The generation of combinatorial libraries of such derivatives would facilitate high-throughput screening for various applications. google.com
Table 1: Potential Modifications for Advanced Analogues
| Molecular Scaffold | Potential Modification Sites | Example Functional Groups | Desired Outcome |
| Pyridine Ring | Methyl Group (Position 6) | Halogens, Alkoxy, Cyano | Modulate electronic properties, enhance biological interactions |
| Amino Group (Position 2) | Acylation, Alkylation | Alter solubility, introduce new binding motifs | |
| Aromatic Core | Introduction of fused rings | Extend π-conjugation for optical applications | |
| Carbothioamide Group | Thione Moiety | Conversion to carboxamide | Alter chelating properties and biological activity |
| Amide Nitrogen | Substitution with alkyl or aryl groups | Influence steric hindrance and intermolecular interactions |
Potential Applications in Advanced Materials Science (e.g., based on NLO or luminescent properties)
The inherent electronic structure of pyridine-containing compounds makes them attractive candidates for applications in materials science, particularly in the fields of nonlinear optics (NLO) and luminescence. nih.govnih.gov Pyridine derivatives can exhibit significant third-order nonlinear optical susceptibility, which is a key property for applications in optical switching and data storage. nih.govresearchgate.net The presence of donor and acceptor groups on the pyridine ring, as is the case in this compound, can enhance these NLO properties. researchgate.net Future research should focus on the systematic investigation of the NLO properties of this specific compound and its analogues.
Moreover, pyridine derivatives have been shown to form highly luminescent complexes with lanthanide ions. rsc.orgresearchgate.netrsc.org The pyridine-carbothioamide scaffold could act as an efficient sensitizer (B1316253) for lanthanide emission, leading to the development of novel luminescent materials for applications in bio-imaging, sensors, and lighting technologies. The exploration of aggregation-induced emission enhancement (AIEE) in specifically designed analogues is another promising research avenue. nih.gov
Table 2: Research Gaps in the Material Science Applications of this compound
| Property | Current Status for the Specific Compound | Research Gap | Potential Application |
| Nonlinear Optical (NLO) Properties | Largely unexplored | Systematic measurement of hyperpolarizabilities and third-order susceptibility. | Optical limiting, all-optical switching, telecommunications. |
| Luminescent Properties | Not reported | Investigation of intrinsic fluorescence and potential for lanthanide sensitization. | Organic light-emitting diodes (OLEDs), chemical sensors, bio-imaging probes. |
| Aggregation-Induced Emission (AIE) | Not investigated | Design of analogues that exhibit AIE in specific media. | Fluorescent probes for biological systems, solid-state lighting. |
| Coordination Chemistry | Limited data available | Exploration of complex formation with various transition metals and lanthanides. | Catalysis, magnetic materials, luminescent metal-organic frameworks (MOFs). |
Deeper Mechanistic Insights into Biological Interactions and Target Identification
While various pyridine and carbothioamide derivatives have demonstrated a wide range of biological activities, including anticancer, antitubercular, and enzyme inhibitory effects, the specific biological profile of this compound is not well-characterized. nih.govmdpi.comacs.orgnih.govnih.gov A crucial future direction is the comprehensive biological screening of this compound and its rationally designed analogues.
A significant research gap exists in understanding the molecular mechanisms underlying the potential biological effects of this compound. Future studies should aim to identify the specific cellular targets and pathways modulated by this compound. Techniques such as network pharmacology and chemoproteomics can be employed for target identification and validation. nih.govmdpi.com For instance, identifying the binding mode of these compounds to specific enzymes or receptors through molecular docking and kinetic studies can guide the development of more potent and selective inhibitors. nih.govmdpi.comnih.gov Understanding the structure-activity relationships (SAR) is paramount for optimizing the therapeutic potential of this class of molecules. nih.govnih.gov
Collaborative and Interdisciplinary Research Opportunities in Chemical Biology and Material Science
The multifaceted nature of this compound and its derivatives calls for a collaborative and interdisciplinary research approach. The intersection of chemical biology and materials science offers a particularly fertile ground for innovation. For example, luminescent analogues could be developed as fluorescent probes for imaging specific biological targets identified through chemical biology studies.
There are significant opportunities for collaboration between synthetic chemists, biologists, physicists, and material scientists to fully exploit the potential of this compound. schrodinger.com Joint projects could focus on the design of dual-function molecules that combine therapeutic activity with diagnostic capabilities (theranostics). The development of novel materials with integrated biological functions, such as antimicrobial surfaces or biocompatible sensors, represents another exciting frontier. Establishing collaborative frameworks and seeking funding for such interdisciplinary projects will be essential to bridge the existing research gaps and accelerate the translation of fundamental discoveries into practical applications. schrodinger.com
Q & A
Q. What are the recommended synthetic routes for 2-Amino-6-methylpyridine-3-carbothioamide, and how can reaction conditions be optimized?
The compound can be synthesized via modified Hantzsch pyridine synthesis, which involves cyclocondensation of thiourea derivatives with β-keto esters or aldehydes. Key optimization parameters include temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., acetic acid or Lewis acids). Purity validation using HPLC (≥98% purity thresholds) is critical, as residual solvents or unreacted intermediates may persist .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural properties?
- Spectroscopy : Use FT-IR to confirm thioamide (C=S stretch, ~1200 cm⁻¹) and amino groups (N-H stretch, ~3300 cm⁻¹). NMR (¹H/¹³C) resolves methyl and pyridine ring protons, with chemical shifts at δ 2.3–2.5 ppm for the methyl group and δ 8.1–8.3 ppm for aromatic protons.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with software suites like WinGX enables precise determination of bond lengths and angles. Disorder in crystal packing can be addressed using refinement protocols in Acta Crystallographica workflows .
Q. What chromatographic methods are validated for purity assessment in synthetic batches?
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) is standard. For byproduct detection, tandem LC-MS/MS provides high sensitivity, identifying impurities via fragmentation patterns (e.g., m/z ratios corresponding to deamination or oxidation products) .
Advanced Research Questions
Q. How should researchers address discrepancies between computational predictions and experimental physicochemical data?
Discrepancies in solubility or logP values often arise from force field limitations in molecular dynamics simulations. Validate computational models (e.g., DFT or MD) against experimental data from phase-solubility studies or shake-flask methods. Adjust solvent parameters (e.g., dielectric constant) in simulations to better match empirical observations .
Q. What methodological considerations are critical for solubility and stability studies under varying conditions?
- Solubility : Perform parallel assays in buffers (pH 1–10) and solvents (DMSO, ethanol) using UV-Vis spectroscopy. Note that the thioamide group may exhibit pH-dependent tautomerism, affecting solubility.
- Stability : Conduct accelerated degradation studies (40–60°C, 75% RH) with LC-MS monitoring. Oxidative degradation pathways are common due to the sulfur moiety; use antioxidants (e.g., BHT) in formulations .
Q. How can conflicting bioactivity data from different assay systems be systematically analyzed?
Contradictions in IC₅₀ values (e.g., enzyme vs. cell-based assays) may stem from membrane permeability differences or off-target effects. Use orthogonal assays:
Q. What strategies resolve crystallographic disorder or non-isomorphism in single-crystal studies?
For disordered regions, apply occupancy refinement and anisotropic displacement parameters. Use twin refinement in WinGX for non-isomorphic crystals. If twinning persists, collect data from multiple crystals and merge datasets statistically. High-resolution synchrotron radiation (≤1.0 Å) improves electron density maps .
Q. How can tandem MS/MS confirm molecular structure and detect synthetic byproducts?
Fragmentation patterns in ESI-MS/MS (positive ion mode) should include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
